molecular formula C11H14N2O B1466484 2-(Benzo[d]oxazol-2-yl)butan-1-amine CAS No. 1466916-32-4

2-(Benzo[d]oxazol-2-yl)butan-1-amine

Cat. No.: B1466484
CAS No.: 1466916-32-4
M. Wt: 190.24 g/mol
InChI Key: CEHQUOQEGRJFES-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)butan-1-amine is a chemical compound featuring the benzoxazole scaffold, a structure of significant interest in medicinal chemistry due to its wide range of pharmacological activities. The benzoxazole core is known for its planar and compact structure, which allows it to interact effectively with various biological targets . Benzoxazole derivatives are extensively investigated for their potential as antimicrobial , anticancer , and anti-inflammatory agents . Research into related 2-aminobenzoxazole compounds has identified them as potent inhibitors of specific biological pathways, such as the Spns2-mediated S1P export, which is a target for modulating immune responses . The structural flexibility of the benzoxazole ring system allows for synthesis of diverse derivatives, making it a valuable scaffold in drug discovery and development efforts aimed at creating new therapeutic candidates . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQUOQEGRJFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme. These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway. This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol. This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation. This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins. These interactions can affect metabolite levels and the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

2-(Benzo[d]oxazol-2-yl)butan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The benzoxazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-amino phenol with appropriate aldehydes or ketones under specific conditions to form the benzoxazole ring. The structural modifications, particularly in the amine portion, significantly influence the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds derived from this compound have shown promising activity against various cancer cell lines. In vitro studies indicated that these compounds exhibit cytotoxic effects on breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549), suggesting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.65
N-[4-(6,7-dimethoxyisoindolin-2-yl)-butyl]-2,3-dimethoxybenzamideU9370.12
SLB1122168A5490.94

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives are well-documented. Studies have shown that certain derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole structure can enhance these activities .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicrobial TargetActivity
This compoundBacillus subtilisModerate
3-(2-benzoxazol-5-yl)alanine derivativesCandida albicansSelective

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis pathways. For example, some studies suggest that benzoxazole derivatives may inhibit specific kinases or affect signaling pathways critical for cancer cell survival .

Case Studies

  • In Vivo Studies : Administration of certain benzoxazole derivatives in animal models demonstrated significant reductions in tumor size and improved survival rates compared to control groups. These findings underscore the therapeutic potential of these compounds in oncology .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of benzoxazole derivatives with target proteins. For instance, molecular docking simulations indicated favorable interactions with sigma receptors, which are implicated in various neurological disorders .

Scientific Research Applications

The biological applications of 2-(benzo[d]oxazol-2-yl)butan-1-amine are particularly promising. Research indicates that benzoxazole derivatives exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds containing the benzoxazole moiety have shown significant activity against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell functions .
  • Anti-cancer Properties : Studies have demonstrated that certain benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Sphingosine-1-phosphate (S1P) Inhibition : Recent investigations have identified 2-aminobenzoxazole derivatives as potent inhibitors of S1P transporters, which are implicated in multiple sclerosis and ulcerative colitis treatment. For example, compound SLB1122168 showed an IC50 value of 94 nM against S1P release, indicating strong potential for therapeutic applications .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Anti-cancer Activity

A study focused on synthesizing various benzoxazole derivatives revealed that certain modifications to the structure enhanced their cytotoxic effects against breast cancer cell lines. The introduction of different substituents on the benzoxazole ring was found to significantly improve anti-proliferative activity compared to unmodified compounds .

Case Study 2: Sphingosine Transport Inhibition

In a pharmacological study aimed at developing new treatments for autoimmune diseases, researchers synthesized several aminobenzoxazole derivatives. Among them, SLB1122168 was highlighted for its ability to induce lymphopenia in animal models, suggesting its potential as a therapeutic agent targeting S1P pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]oxazole Moieties

4-(Benzo[d]oxazol-2-yl)aniline (CAS: 20934-81-0)
  • Structure : Features an aniline group directly attached to the benzo[d]oxazole core.
  • Properties : Molecular weight = 210.23 g/mol; exhibits antitumor activity against breast cancer cells .
  • Key Differences : Lacks the aliphatic amine chain, resulting in reduced conformational flexibility compared to 2-(benzo[d]oxazol-2-yl)butan-1-amine.
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine (CAS: 1152572-20-7)
  • Structure : Incorporates a phenylethan-1-amine group instead of butan-1-amine.
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 1706442-29-6)
  • Structure : Combines benzo[d]oxazole with an oxadiazole ring and an amine group.
  • Properties : Molecular weight = 278.27 g/mol; the oxadiazole ring introduces additional hydrogen-bonding sites .
  • Key Differences : The oxadiazole moiety increases polarity, which may enhance solubility but reduce membrane permeability relative to the butan-1-amine derivative.

Analogues with Heterocyclic Variations

2-(Benzothiazol-2-yl)aniline (CAS: 29483-73-6)
  • Structure : Replaces the benzo[d]oxazole oxygen with sulfur (benzothiazole core).
  • Key Differences : The thiazole ring increases stability under acidic conditions compared to the oxazole-based compound .
4-(5-Bromothiazol-2-yl)butan-1-amine (CAS: 1523657-45-5)
  • Structure : Contains a brominated thiazole ring and a butan-1-amine chain.
  • Properties : Molecular weight = 235.14 g/mol; bromine introduces steric hindrance and electrophilic reactivity .
  • Key Differences : The bromine substituent may enhance halogen bonding but could also increase toxicity risks compared to the unsubstituted benzo[d]oxazole derivative.

Pharmacological and Industrial Relevance

  • Antitumor Activity : 4-(Benzo[d]oxazol-2-yl)aniline shows promise in oncology, while the butan-1-amine derivative’s bioactivity remains understudied .
  • Enzyme Inhibition: Analogues like 2-((2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols are explored as BACE-1 inhibitors for Alzheimer’s disease .

Preparation Methods

Formation of Benzoxazole Core

  • CDI-Mediated Coupling
    2-Amino-4-bromophenol is coupled with N-Boc-protected amino acids using 1,1-carbonyldiimidazole (CDI) in dichloromethane (DCM) to form amide intermediates. This step is conducted at room temperature for 16 hours and monitored by TLC.

  • Intramolecular Mitsunobu Reaction
    The amide intermediate undergoes an intramolecular Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at elevated temperatures (around 70 °C). This cyclization forms the benzoxazole ring.

Introduction of the Butan-1-amine Side Chain

  • Suzuki-Miyaura Cross-Coupling
    The benzoxazole intermediate bearing a bromine substituent undergoes Suzuki cross-coupling with alkenes or boronic acids to introduce the butan-1-amine side chain. This reaction uses a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2), potassium hydroxide as base, and 9-BBN for hydroboration to generate the boronate intermediate. The reaction is carried out under inert atmosphere at 70 °C for 16 hours.

  • Boc-Deprotection
    The N-Boc protecting group on the amine is removed by treatment with hydrochloric acid in dioxane at room temperature, yielding the free amine as its hydrochloride salt.

Alternative Preparation via Nucleophilic Aromatic Substitution (SNAr)

Another route involves nucleophilic aromatic substitution on halogenated benzoxazole derivatives:

  • Benzoxazole derivatives with a good leaving group (e.g., chlorine or bromine) at the 2-position are reacted with N-Boc-protected butan-1-amine in polar aprotic solvents such as DMF or isopropyl acetate.
  • The reaction is facilitated by bases like potassium carbonate and conducted at elevated temperatures (120–130 °C) for 2–16 hours.
  • After completion, the product is purified by flash chromatography, followed by Boc deprotection to yield the target amine.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
CDI Coupling N-Boc-amino acid, CDI, DIEA DCM Room temp (rt) 16 h 38–87% Forms amide intermediate
Mitsunobu Cyclization PPh3, DIAD THF 0 °C to 70 °C 4 h Good to excellent Forms benzoxazole ring
Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2·CH2Cl2, 9-BBN, KOH THF 70 °C 16 h High Introduces butan-1-amine side chain precursor
Boc Deprotection 4 M HCl in dioxane DCM Room temp 4 h Quantitative Yields free amine salt
SNAr Reaction N-Boc-butan-1-amine, K2CO3 DMF or isopropyl acetate 120–130 °C 2–16 h Good Alternative amine introduction method

Research Findings and Notes

  • The CDI coupling and Mitsunobu cyclization steps are versatile and allow for the introduction of various substituents on the benzoxazole ring, enabling structural diversification.
  • The Suzuki-Miyaura cross-coupling method is highly effective for attaching alkylamine chains such as butan-1-amine precursors, providing good yields and functional group tolerance.
  • The nucleophilic aromatic substitution route offers a complementary approach, especially when halogenated benzoxazoles are readily available. This method is efficient for direct amination at the 2-position.
  • Both synthetic routes avoid hazardous reagents and employ relatively mild conditions, making them suitable for scale-up and further medicinal chemistry applications.

Q & A

Q. What are the common synthetic routes for 2-(Benzo[d]oxazol-2-yl)butan-1-amine?

Answer: The compound is typically synthesized via cyclocondensation or amide coupling reactions. For example:

  • Cyclocondensation : Reacting a benzoxazole precursor (e.g., 2-aminobenzoxazole) with a ketone or aldehyde under reflux conditions. Ethanol or chloroform is often used as a solvent, with yields improved by extended reflux times (6–12 hours) .
  • Amide Coupling : Using activating agents like 1-(1-adamantylacetyl)-1H-imidazole in chloroform, followed by crystallization from ethanol for purification .

Q. How is the compound characterized using spectroscopic methods?

Answer: Standard Characterization Workflow :

  • IR Spectroscopy : Peaks at 1668 cm⁻¹ (C=O stretch) and 3178 cm⁻¹ (N-H stretch) confirm amide and amine groups .
  • ¹H NMR : Signals at δ 1.52–1.93 ppm (alkyl protons) and δ 7.01–7.73 ppm (aromatic protons) validate the benzoxazole and alkylamine structure .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions) and crystal packing, critical for understanding solid-state reactivity .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin Contact : Wash with soap and water; seek medical advice.
  • Eye Exposure : Rinse with water for ≥15 minutes.
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer: Low yields (e.g., 22% in amide coupling ) suggest opportunities for optimization:

  • Catalytic Systems : Replace traditional imidazole activators with DMAP (4-dimethylaminopyridine) or HATU to enhance coupling efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. Experimental Design :

Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. chloroform), and catalyst loading (5–20 mol%).

Analytical Monitoring : Use TLC or HPLC to track reaction progress.

Q. What structural insights can be gained from X-ray crystallography?

Answer: X-ray studies reveal:

  • Hydrogen Bonding : Intermolecular N–H⋯N bonds form dimers, stabilizing the crystal lattice .
  • Conformational Flexibility : The adamantyl group adopts a gauche conformation, influencing steric interactions .
  • S⋯S Interactions : Non-classical S⋯S contacts (3.62 Å) contribute to ribbon-like crystal packing .

Q. Implications :

  • These interactions guide the design of derivatives with improved solubility or bioavailability.

Q. How does the compound interact with biological targets in anticancer studies?

Answer: Mechanistic Insights :

  • Choline Kinase α (ChoKα) Inhibition : The benzoxazole scaffold disrupts choline metabolism, inducing G1 cell cycle arrest and apoptosis in cancer cells .
  • ER Stress Activation : Upregulates CHOP and GRP78 proteins, triggering unfolded protein response .

Q. Assay Design :

  • In Vitro : MTT assays on breast cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated.
  • Molecular Docking : Simulate binding to ChoKα (PDB ID: 3G15) to identify critical residues (e.g., Asp306, Asn329) .

Q. How do structural modifications impact pharmacological activity?

Answer: Structure-Activity Relationship (SAR) :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) on the benzoxazole ring enhance metabolic stability .
  • Alkyl Chain Length : Longer chains (e.g., butan-1-amine) improve membrane permeability but may reduce solubility .

Q. Case Study :

  • 4-Fluoro Derivative : Shows 2-fold higher ChoKα inhibition than the parent compound due to enhanced hydrophobic interactions .

Q. How are contradictions in spectral data resolved during characterization?

Answer: Common Issues :

  • Overlapping NMR Peaks : Use COSY or HSQC experiments to assign signals unambiguously .
  • IR Artifacts : Compare with computational spectra (e.g., DFT calculations) to validate assignments .

Example :
In X-ray data, two independent molecules in the asymmetric unit showed slight dihedral angle variations (−100.3° vs. −96.5°), resolved by refining occupancy factors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[d]oxazol-2-yl)butan-1-amine
Reactant of Route 2
2-(Benzo[d]oxazol-2-yl)butan-1-amine

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